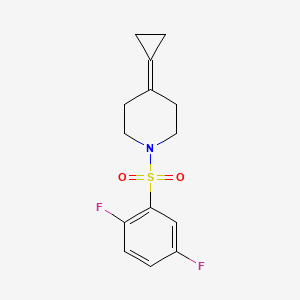

4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine

Description

4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine is a synthetic small molecule characterized by a piperidine core modified with a cyclopropylidene group at the 4-position and a 2,5-difluorophenylsulfonyl moiety at the 1-position. This structural combination confers unique conformational rigidity and electronic properties, which are critical for interactions with biological targets.

Properties

IUPAC Name |

4-cyclopropylidene-1-(2,5-difluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO2S/c15-12-3-4-13(16)14(9-12)20(18,19)17-7-5-11(6-8-17)10-1-2-10/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVGUGYKSXPWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine has various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Shared Features: The Role of 2,5-Difluorophenyl Groups

The 2,5-difluorophenyl substituent is a recurring motif in kinase inhibitors, as seen in patented TRK inhibitors such as 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives () and (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (). Fluorination enhances binding affinity through hydrophobic interactions and improves metabolic stability by reducing oxidative degradation .

Divergent Core Structures and Substituents

- Piperidine vs. Pyrrolidine/Pyrazolo-Pyrimidine Cores: The piperidine ring in the target compound introduces a six-membered ring system, contrasting with the five-membered pyrrolidine or fused pyrazolo-pyrimidine cores in related TRK inhibitors.

Sulfonyl vs. Carboxamide/Pyrazole Groups :

The sulfonyl (-SO₂-) linker in the target compound may enhance solubility and hydrogen-bonding capacity relative to carboxamide or pyrazole substituents in analogs. However, this could also increase molecular weight and affect membrane permeability .

Kinase Inhibition Profiles

While the target compound’s exact biological targets are unspecified, structurally related TRK inhibitors demonstrate potent inhibition of tropomyosin receptor kinases (TRK), which are implicated in cancer progression . The sulfonyl group in the target compound may modulate selectivity; for example, sulfonamides are known to interact with kinase ATP-binding pockets through both hydrophobic and polar interactions.

Pharmacokinetic Considerations

The cyclopropylidene group may reduce metabolic oxidation compared to unsaturated cores in pyrazolo-pyrimidine derivatives.

Biological Activity

The compound 4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine represents a novel addition to the family of piperidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 295.37 g/mol

This compound features a piperidine ring substituted with a cyclopropylidene group and a sulfonyl moiety attached to a difluorophenyl group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with similar structural motifs have shown significant inhibitory effects against various bacterial strains. The synthesized derivatives exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. typhi | 15 |

| This compound | B. subtilis | 18 |

Enzyme Inhibition

The sulfonamide group in piperidine derivatives is known for its enzyme inhibition properties. Specifically, the compound has been evaluated for its effect on acetylcholinesterase (AChE) and urease activities. The results indicate that it possesses strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.63 ± 0.001 |

| Urease | 2.14 ± 0.003 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various piperidine derivatives, this compound was found to be among the most effective against Staphylococcus aureus, with an inhibition zone of 20 mm. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The results indicated that treatment with this derivative significantly improved cognitive function and reduced AChE levels in brain tissue, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.